molecular formula C10H13NO4 B1251279 Tyrosine, 3-hydroxy-O-methyl- CAS No. 4368-01-8

Tyrosine, 3-hydroxy-O-methyl-

Cat. No.: B1251279
CAS No.: 4368-01-8
M. Wt: 211.21 g/mol
InChI Key: QRXPIKKZQGWJMW-ZETCQYMHSA-N
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Mechanism of Action

Target of Action

It is known that this compound is a metabolite produced by gut microbiota from dietary polyphenols , which might contribute to their health benefits .

Mode of Action

It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects .

Biochemical Pathways

It is known that dietary polyphenols and their metabolites can affect various biochemical pathways related to health benefits such as anticancer and cardiovascular protective effects .

Pharmacokinetics

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been studied in Sprague-Dawley rats . After oral administration of HMPA, intact and conjugated HMPAs were detected in the bloodstream and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with an absorption ratio of at least 1.2% .

Action Environment

It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects , and these effects can be influenced by various factors including diet and gut microbiota .

Biochemical Analysis

Biochemical Properties

Tyrosine, 3-hydroxy-O-methyl-, is involved in several biochemical reactions. It is primarily synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. This enzyme catalyzes the hydroxylation of tyrosine to form L-DOPA, which is then decarboxylated by aromatic L-amino acid decarboxylase to produce dopamine . Dopamine can be further converted into norepinephrine and epinephrine through the actions of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively . The interactions of Tyrosine, 3-hydroxy-O-methyl-, with these enzymes are critical for the regulation of catecholamine levels in the body.

Cellular Effects

Tyrosine, 3-hydroxy-O-methyl-, influences various cellular processes. In dopaminergic neurons, it is converted to dopamine, which is then stored in synaptic vesicles and released into the synaptic cleft upon neuronal activation. This release of dopamine plays a vital role in modulating synaptic transmission and influencing cell signaling pathways . Additionally, Tyrosine, 3-hydroxy-O-methyl-, affects gene expression by regulating the transcription of genes involved in catecholamine synthesis and metabolism . It also impacts cellular metabolism by serving as a substrate for the production of energy and other metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of Tyrosine, 3-hydroxy-O-methyl-, involves its conversion to dopamine and subsequent interactions with dopamine receptors. Dopamine binds to specific receptors on the surface of target cells, triggering a cascade of intracellular signaling events that modulate various physiological responses . These signaling pathways include the activation of adenylate cyclase, which increases cyclic AMP levels, and the regulation of ion channels and other effector proteins. Additionally, Tyrosine, 3-hydroxy-O-methyl-, can inhibit or activate enzymes involved in its own metabolism, thereby influencing its overall levels and activity in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine, 3-hydroxy-O-methyl-, can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biochemical agents. Over time, Tyrosine, 3-hydroxy-O-methyl-, can undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to Tyrosine, 3-hydroxy-O-methyl-, can result in changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Tyrosine, 3-hydroxy-O-methyl-, vary with different dosages in animal models. At low doses, it can enhance cognitive function and improve motor skills by increasing dopamine levels in the brain . At high doses, it can lead to toxic effects, such as oxidative stress and neuronal damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant physiological response, and exceeding this threshold can result in adverse effects.

Metabolic Pathways

Tyrosine, 3-hydroxy-O-methyl-, is involved in several metabolic pathways. It is primarily metabolized through the catecholamine biosynthesis pathway, where it is converted to dopamine, norepinephrine, and epinephrine . Enzymes such as tyrosine hydroxylase, aromatic L-amino acid decarboxylase, dopamine β-hydroxylase, and phenylethanolamine N-methyltransferase play key roles in these metabolic processes . Additionally, Tyrosine, 3-hydroxy-O-methyl-, can influence metabolic flux by altering the levels of other metabolites and cofactors involved in energy production and neurotransmitter synthesis.

Transport and Distribution

The transport and distribution of Tyrosine, 3-hydroxy-O-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. In the brain, it is transported across the blood-brain barrier by the large neutral amino acid transporter . Once inside the brain, it is taken up by dopaminergic neurons and converted to dopamine. The distribution of Tyrosine, 3-hydroxy-O-methyl-, within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors and binding proteins .

Subcellular Localization

The subcellular localization of Tyrosine, 3-hydroxy-O-methyl-, is primarily within the cytoplasm of dopaminergic neurons. It is synthesized in the cytoplasm and then transported into synaptic vesicles for storage and release . The activity and function of Tyrosine, 3-hydroxy-O-methyl-, are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall activity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-methyl-O-methyltyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aldehydes and alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

3-hydroxy-5-methyl-O-methyltyrosine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5-methyl-O-methyltyrosine is unique due to its specific role in the biosynthesis of saframycin and safracin antibiotics. Unlike its similar compounds, it undergoes specific enzymatic modifications that lead to the formation of bioactive molecules with significant pharmaceutical applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPIKKZQGWJMW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963096
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-01-8, 35296-56-1
Record name 4-Methoxytyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa, 4-O-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVODOPA, 4-O-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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